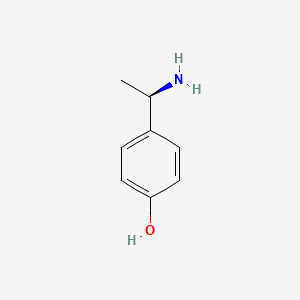

(R)-4-(1-aminoethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(1R)-1-aminoethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(9)7-2-4-8(10)5-3-7/h2-6,10H,9H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQPLIAKRDYOCB-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001310593 | |

| Record name | 4-[(1R)-1-Aminoethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134855-88-2 | |

| Record name | 4-[(1R)-1-Aminoethyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134855-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1R)-1-Aminoethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-4-(1-aminoethyl)phenol: A Comprehensive Physicochemical Guide for Drug Development Professionals

Executive Summary

(R)-4-(1-aminoethyl)phenol is a chiral building block of significant interest in the pharmaceutical and chemical industries. Its unique structural features, including a stereogenic center, a phenolic hydroxyl group, and a primary amino group, make it a versatile intermediate for the synthesis of bioactive molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, process development, and formulation. This technical guide provides an in-depth analysis of the core physicochemical characteristics of this compound, offering insights into their experimental determination and their implications for research and development.

Molecular Identity and Structure

The fundamental identity of a chemical compound is defined by its molecular structure and associated identifiers.

-

Chemical Name: this compound

-

Synonyms: (R)-(+)-1-(4-Hydroxyphenyl)ethylamine, 4-[(1R)-1-AMINOETHYL]PHENOL[1]

-

CAS Number: 221670-72-0[1]

The molecular structure is characterized by a phenol ring substituted at the para position with an (R)-1-aminoethyl group. The chirality at the benzylic carbon is a key feature influencing its biological activity and interactions.

Figure 1: Chemical structure of this compound. The chiral center is marked with an asterisk.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These parameters are crucial for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Comments |

| Appearance | White to off-white solid/crystal powder.[2][5] | Visual inspection is the primary method of determination. |

| Melting Point | 160-162 °C (for the related compound 4-(2-aminoethyl)phenol)[6] | The melting point for the specific (R)-enantiomer may vary slightly. Determined by techniques like Differential Scanning Calorimetry (DSC) or melting point apparatus. |

| Boiling Point | 175-181 °C at 8 mm Hg (for the related compound 4-(2-aminoethyl)phenol)[6] | Decomposes at atmospheric pressure. Vacuum distillation is required. |

| Solubility | Soluble in ethanol, slightly soluble in water, benzene, and xylene (for the related compound 4-(2-aminoethyl)phenol).[6] | Solubility is pH-dependent due to the presence of acidic and basic functional groups. |

| pKa | 10.20 ± 0.26 (Predicted)[1] | This predicted value likely corresponds to the phenolic hydroxyl group. The pKa of the amino group is also a critical parameter. |

| LogP (Octanol/Water Partition Coefficient) | 0.8 (Computed)[3] | Indicates the compound's lipophilicity, which is a key factor in its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. |

| Topological Polar Surface Area (TPSA) | 46.2 Ų (Computed)[1] | A predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties relies on standardized experimental protocols. The following outlines the workflows for key parameters.

Melting Point Determination

Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure substance, this occurs at a specific temperature.

Workflow:

Figure 2: Workflow for melting point determination.

Expert Insight: The rate of heating is a critical parameter. A slow heating rate (1-2 °C/min) near the expected melting point is essential for obtaining an accurate reading.

Solubility Determination (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound in a given solvent by agitating an excess of the solid with the solvent until equilibrium is reached.

Workflow:

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(1-Aminoethyl)phenol | C8H11NO | CID 123594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. H63001.06 [thermofisher.com]

- 6. chembk.com [chembk.com]

An In-depth Technical Guide to (R)-4-(1-aminoethyl)phenol

This document provides a comprehensive technical overview of (R)-4-(1-aminoethyl)phenol, a chiral amine of significant interest to researchers and professionals in drug development and chemical synthesis. It delves into the compound's properties, synthesis, analytical characterization, applications, and safety protocols, offering field-proven insights and methodologies.

A Note on Chemical Identifiers: The topic specifies CAS number 221670-72-0. However, authoritative chemical databases consistently associate this CAS number with the (S)-enantiomer, (S)-4-(1-Aminoethyl)phenol.[1][2] This guide will focus on the requested (R)-enantiomer , for which the correct CAS number is widely cited as 134855-88-2 .[3][4] This distinction is critical, as stereochemistry dictates biological activity.

Core Compound Properties and Specifications

This compound is a chiral primary amine and a phenol derivative. Its structure, featuring a stereogenic center, makes it a valuable building block for creating complex, stereospecific molecules. The presence of both an amine and a hydroxyl group provides versatile reaction handles for synthetic transformations.

Quantitative data and key specifications are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 134855-88-2 | [3][4] |

| Molecular Formula | C₈H₁₁NO | [3][5] |

| Molecular Weight | 137.18 g/mol | [6][7] |

| Appearance | White to off-white solid or powder | [3][6] |

| Purity | ≥97-99% (Determined by HPLC) | [1][3] |

| Storage Conditions | Store at 0-8 °C, Keep Cold | [1][3][5] |

| pKa (Predicted) | 10.20 ± 0.26 | [5] |

| Topological Polar Surface Area | 46.2 Ų | [5][7] |

| Hydrogen Bond Donors | 2 | [5][7] |

| Hydrogen Bond Acceptors | 2 | [5][7] |

| Rotatable Bond Count | 1 | [5][7] |

| InChIKey | CDQPLIAKRDYOCB-LURJTMIESA-N | [5] |

Synthesis and Characterization Workflow

The stereochemical integrity of this compound is paramount for its function in asymmetric synthesis. Therefore, its preparation requires a robust stereoselective strategy, followed by rigorous analytical validation to confirm both chemical purity and enantiomeric excess (e.e.).

Caption: General workflow for synthesis and validation.

Protocol 1: Asymmetric Reductive Amination (Conceptual)

This protocol outlines a common and effective laboratory-scale method for producing the target compound from a readily available starting material. The key to success is the choice of a chiral catalyst or auxiliary that directs the stereochemical outcome of the reduction.

Causality: Direct reduction of the imine formed between 4-hydroxyacetophenone and ammonia would yield a racemic mixture. An asymmetric approach is necessary to selectively produce the (R)-enantiomer, which may have the desired biological activity while the (S)-enantiomer could be inactive or even harmful.

Methodology:

-

Imine Formation: In a reaction vessel under an inert atmosphere (e.g., Nitrogen), dissolve 4-hydroxyacetophenone in a suitable solvent like methanol. Add an ammonia source (e.g., ammonium acetate or ammonia in methanol). Stir at room temperature to form the corresponding imine in situ.

-

Asymmetric Reduction: Cool the mixture to a specified temperature (e.g., 0 °C). Introduce a pre-formed chiral catalyst system. A common choice involves a transition metal (like Iridium or Ruthenium) complexed with a chiral ligand. Alternatively, a stoichiometric chiral reducing agent can be used.

-

Reduction: Add a reducing agent such as H₂ gas (if using a hydrogenation catalyst) or a hydride source like formic acid or a borohydride derivative.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is fully consumed.

-

Work-up: Quench the reaction carefully with water or a mild acid. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude product.

Protocol 2: Chiral HPLC for Enantiomeric Excess Determination

This protocol is a self-validating system for confirming the stereochemical purity of the final product. The primary goal is to achieve baseline separation of the (R) and (S) enantiomers to allow for accurate quantification.

Causality: Pharmaceutical applications demand high enantiomeric purity. Chiral HPLC is the gold standard for quantifying the ratio of the two enantiomers, providing the enantiomeric excess (e.e.) value, which is a critical quality attribute.

Methodology:

-

System Preparation: Use an HPLC system equipped with a UV detector. The key component is a chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose.

-

Sample Preparation: Prepare a dilute solution of the purified this compound in the mobile phase (e.g., ~1 mg/mL). For method development, also prepare a sample of the racemic mixture to identify the retention times of both enantiomers.

-

Chromatographic Conditions (Example):

-

Column: Chiralpak AD-H (or similar)

-

Mobile Phase: An isocratic mixture of hexane and isopropanol with a small amount of an amine modifier like diethylamine (e.g., 80:20:0.1 v/v/v). The modifier improves peak shape for basic compounds.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 275 nm (corresponding to the phenol chromophore).

-

Column Temperature: 25 °C

-

-

Data Analysis: Inject the sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100. A successful synthesis will yield a large peak for the (R)-enantiomer and a minimal or non-detectable peak for the (S)-enantiomer.

Key Applications in Research and Development

This compound's utility stems from its defined stereochemistry and bifunctional nature, making it a valuable precursor in multiple scientific domains.[3]

Caption: Major application areas for the compound.

-

Pharmaceutical Development: This is the primary application area. The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][3] Its structure is incorporated into molecules designed as selective serotonin reuptake inhibitors (SSRIs) for treating mood disorders.[3] It is also used in the development of β-adrenergic receptor agonists for respiratory and cardiovascular conditions.[8]

-

Biochemical Research: In a non-synthetic context, it is used in studies related to neurotransmitter activity, helping researchers understand the mechanisms of action for certain drugs.[3] Its structural similarity to catecholamines makes it a useful tool for investigating enzyme activity and protein-ligand interactions.[1]

-

Polymer and Materials Science: The compound can be incorporated into polymer matrices to create advanced materials with enhanced properties, for example, in specialized drug delivery systems.[1][3]

-

Agrochemicals and Specialty Chemicals: Beyond pharmaceuticals, it serves as an intermediate in the production of certain agrochemicals and other specialty chemicals where stereochemistry is crucial for performance.[1][3]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound and its salts are classified as hazardous.

| Hazard Class | Category | Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |

| Data derived from Safety Data Sheets for the compound and its hydrochloride salt.[4][9][10] |

Handling and Personal Protective Equipment (PPE):

-

Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust.[4]

-

Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[4]

-

Avoid all contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][9]

-

Avoid formation of dust and aerosols during handling.[11]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][12]

-

The recommended storage temperature is between 0-8 °C.[1][3]

-

Store locked up and away from incompatible materials, such as strong acids.[4][11]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter the environment or groundwater systems.[4]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the creation of precise and effective molecules. Its value is intrinsically linked to its stereochemical purity, which necessitates careful synthesis and rigorous analytical control. For researchers in drug discovery and medicinal chemistry, a thorough understanding of this compound's properties, applications, and handling requirements is fundamental to leveraging its full potential in developing next-generation therapeutics and advanced materials.

References

-

Molbase. This compound, CasNo.221670-72-0. [Link]

-

Aaron Chemicals. Safety Data Sheet - 4-(1-Aminoethyl)phenol hydrochloride. [Link]

-

National Institutes of Health (NIH), PubChem. 4-(1-Aminoethyl)phenol. [Link]

-

National Institutes of Health (NIH), PubChem. 4-(1-Aminoethyl)phenol hydrochloride. [Link]

-

Chemchart. 4-(1-Aminoethyl)phenol hydrochloride (860767-47-1). [Link]

- Google Patents. RU2218326C2 - Method for preparing 4-(2-aminoethyl)phenol.

-

MySkinRecipes. This compound hydrochloride. [Link]

-

US EPA. Phenol, 4-(1-aminoethyl)- - Substance Details. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 221670-72-0|(S)-4-(1-Aminoethyl)phenol|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.com [fishersci.com]

- 5. Page loading... [guidechem.com]

- 6. This compound, CasNo.221670-72-0 BOC Sciences United States [bocscichem.lookchem.com]

- 7. 4-(1-Aminoethyl)phenol | C8H11NO | CID 123594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound hydrochloride [myskinrecipes.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. 4-(1-Aminoethyl)phenol hydrochloride | C8H12ClNO | CID 22058928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. aaronchem.com [aaronchem.com]

- 12. This compound hydrochloride | 2061996-43-6 [sigmaaldrich.com]

An In-depth Technical Guide to the Molecular Structure and Applications of (R)-4-(1-aminoethyl)phenol

This guide provides a comprehensive technical overview of (R)-4-(1-aminoethyl)phenol, a chiral molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular structure, stereochemistry, synthesis, and analytical characterization, with a focus on its role as a valuable building block in the synthesis of complex pharmaceutical agents.

Introduction: The Significance of Chirality in Drug Design

This compound, a chiral amine derivative, serves as a critical intermediate in the synthesis of a variety of bioactive molecules, including pharmaceuticals and agrochemicals.[1] Its stereospecific configuration is paramount, as the biological activity of many drugs is intrinsically linked to their three-dimensional structure. The (R)-enantiomer of 4-(1-aminoethyl)phenol provides a key chiral scaffold for the development of compounds that can interact with biological targets in a highly specific manner, leading to enhanced efficacy and reduced off-target effects. This is particularly crucial in the field of neuropharmacology, where this molecule is a precursor to compounds targeting neurological disorders.[1][2]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a phenol ring substituted at the para position with a chiral 1-aminoethyl group. The stereocenter at the first carbon of the ethyl group defines the (R)-configuration, which is crucial for its utility in asymmetric synthesis.

Below is a summary of its key physicochemical properties:

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [3] |

| Molecular Weight | 137.18 g/mol | [3] |

| CAS Number | 134855-87-1 | [3] |

| Appearance | White to off-white solid | |

| pKa (predicted) | 10.20 ± 0.26 | |

| Topological Polar Surface Area | 46.3 Ų | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

Synthesis of this compound

The enantioselective synthesis of this compound is critical to its application in the pharmaceutical industry. A common and effective method is the asymmetric reduction of a prochiral ketone, 4'-hydroxyacetophenone. This transformation can be achieved using various chiral catalysts and reducing agents. Below is a representative protocol based on methods used for structurally similar compounds, such as the synthesis of (S)-(-)-1-(4-methoxyphenyl)ethylamine.[4]

Experimental Protocol: Asymmetric Reductive Amination

This protocol outlines a two-step process involving the formation of an imine from 4-hydroxyacetophenone, followed by a stereoselective reduction.

Step 1: Imine Formation

-

To a solution of 4-hydroxyacetophenone (1.0 eq) in a suitable solvent such as toluene, add (R)-(+)-α-methylbenzylamine (1.1 eq).

-

Add a catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude imine.

Step 2: Diastereoselective Reduction and Deprotection

-

Dissolve the crude imine in a suitable solvent, such as methanol.

-

Cool the solution to 0°C in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise, maintaining the temperature below 5°C.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reduction is complete, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

The resulting diastereomeric mixture can then be subjected to hydrogenolysis to cleave the chiral auxiliary. Dissolve the product in ethanol and add a palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere.

-

Filter the catalyst and concentrate the filtrate to obtain crude this compound.

-

Purify the product by column chromatography or recrystallization.

Caption: A generalized workflow for the asymmetric synthesis of this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound. The following techniques are typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | ~1.3-1.5 | Doublet | ~6.5 |

| -CH-NH₂ | ~4.0-4.2 | Quartet | ~6.5 |

| Aromatic H (ortho to -OH) | ~6.7-6.9 | Doublet | ~8.5 |

| Aromatic H (meta to -OH) | ~7.1-7.3 | Doublet | ~8.5 |

| -NH₂ and -OH | Variable | Broad Singlet | - |

Predicted ¹³C NMR Spectral Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~25 |

| -CH-NH₂ | ~50 |

| Aromatic C (ortho to -OH) | ~115 |

| Aromatic C (meta to -OH) | ~128 |

| Aromatic C (ipso to ethylamine) | ~135 |

| Aromatic C (ipso to -OH) | ~155 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400-3200 | O-H and N-H stretch | Broad band due to hydrogen bonding |

| 3100-3000 | Aromatic C-H stretch | Sharp peaks |

| 2970-2850 | Aliphatic C-H stretch | Sharp peaks |

| 1610, 1515 | C=C stretch | Aromatic ring |

| 1230 | C-O stretch | Phenolic |

| 830 | C-H bend | Para-substituted aromatic ring |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragment ions.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 137

-

Base Peak: m/z = 122, corresponding to the loss of a methyl radical ([M-CH₃]⁺). This is a common fragmentation pathway for benzylic amines.

-

Other Fragments: Other significant fragments may arise from the cleavage of the ethylamine side chain and fragmentation of the aromatic ring.

Applications in Drug Development

The primary application of this compound is as a chiral building block in the synthesis of pharmaceuticals. Its stereochemistry is often essential for the biological activity of the final drug molecule.

One notable area of application is in the development of norepinephrine reuptake inhibitors (NRIs) . NRIs are a class of drugs used to treat a variety of conditions, including depression, attention deficit hyperactivity disorder (ADHD), and pain. The venlafaxine-like scaffold, to which this compound is related, has been a focus of research for the development of novel NRIs.

Caption: The role of this compound as a key intermediate in pharmaceutical development.

Conclusion

This compound is a molecule of significant value in the field of medicinal chemistry. Its well-defined stereochemistry makes it an indispensable chiral building block for the synthesis of complex and biologically active compounds. A thorough understanding of its synthesis and analytical characterization is crucial for its effective utilization in drug discovery and development. Further research into its applications and the development of more efficient and scalable synthetic routes will continue to be of great interest to the scientific community.

References

-

PubChem. 4-(1-Aminoethyl)phenol. National Center for Biotechnology Information. [Link]

-

FooDB. Showing Compound Tyramine (FDB000433). [Link]

-

Chemistry LibreTexts. Beckmann Rearrangement. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000158). [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (NP0087339). [Link]

-

PubChem. 4-amino-2-[(1R)-1-aminoethyl]phenol. National Center for Biotechnology Information. [Link]

-

ResearchGate. Figure 1. FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,.... [Link]

-

PubChem. Tyramine. National Center for Biotechnology Information. [Link]

-

ChemBK. beta-(4-Hydroxyphenyl)ethylamine. [Link]

- Google Patents. Process for preparing 4-hydroxyacetophenone oxime.

-

IRIS. Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid for. [Link]

-

ResearchGate. Asymmetric Reduction of Acetophenone over Heterogeneous Oxazaborolidine Catalysts. [Link]

-

Academic Journal of Life Sciences. Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. [Link]

- Google Patents. Process for producing 4-hydroxyacetophenone.

-

ResearchGate. Asymmetric hydrogen transfer reduction of acetophenone.. [Link]

-

Semantic Scholar. Synthesis of paracetamol by liquid phase Beckmann rearrangement of 4-hydroxyacetophenone oxime over H3PO4/Al-MCM-41. [Link]

-

Yeast Metabolome Database. Tyramine (YMDB01797). [Link]

-

Enzymaster. Tyramine. [Link]

-

MassBank. Tyramine; LC-ESI-QTOF; MS2; CE:Ramp 5-60 V; [M+H]+. [Link]

- Google Patents. Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

- Google Patents. Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.

-

PubMed Central. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. [Link]

-

PubChem. Tyramine hydrochloride. National Center for Biotechnology Information. [Link]

-

PubMed. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. [Link]

-

PubMed Central. Enantioselective de novo synthesis of 14-hydroxy-6-oxomorphinans. [Link]

-

MDPI. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. [Link]

- Google Patents. Process for producing 4-hydroxyacetophenone.

-

ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... [Link]

-

PubMed. Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. [Link]

-

ResearchGate. FTIR Spectra of 4-hydroxyphenylazo-3-N-(4-hydroxyphenyl) maleimide.. [Link]

Sources

spectroscopic data (NMR, IR, MS) of (R)-4-(1-aminoethyl)phenol

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-4-(1-aminoethyl)phenol

Foreword: The Analytical Imperative for Chiral Intermediates

In the landscape of modern drug development and fine chemical synthesis, the structural verification of chiral intermediates is not merely a procedural step but the bedrock of quality, efficacy, and safety. This compound is a quintessential example of such a critical building block, serving as a precursor in the synthesis of various high-value bioactive molecules, including certain therapeutic agents.[1] Its precise molecular architecture—a chiral ethylamine sidechain on a phenol scaffold—demands a rigorous, multi-faceted analytical approach to confirm its identity and purity.

This guide provides an in-depth, field-proven perspective on the spectroscopic characterization of this compound. We will move beyond a simple recitation of data, instead focusing on the logic behind the analytical choices, the interpretation of the spectral data, and the establishment of a self-validating protocol. This document is intended for researchers, analytical scientists, and process chemists who rely on robust data to drive their work forward.

Molecular Structure and Analytical Strategy

The first step in any analytical endeavor is to understand the target molecule. This compound possesses a molecular formula of C₈H₁₁NO and a molecular weight of approximately 137.18 g/mol .[2][3] Its structure features several key components that are amenable to spectroscopic analysis: a 1,4-disubstituted (para) aromatic ring, a phenolic hydroxyl (-OH) group, a primary amine (-NH₂) group, and a chiral center.

Our analytical strategy is built on the principle of orthogonal verification, where multiple independent techniques are used to corroborate the structure. We will employ:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework and confirm connectivity.

-

Infrared (IR) Spectroscopy: To identify key functional groups (-OH, -NH, aromatic C=C).

-

Mass Spectrometry (MS): To confirm the molecular weight and analyze fragmentation patterns, which provide further structural clues.

Figure 1: Molecular Structure of this compound.

Spectroscopic Data Profile: An Integrated Analysis

While a definitive, published spectrum for this specific enantiomer can be elusive, we can construct a highly accurate, predicted data profile based on foundational spectroscopic principles and data from analogous structures like 4-aminophenol, 4-ethylphenol, and phenol itself.[4][5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed map of the molecule's structure. For a molecule with exchangeable protons (-OH, -NH₂), a solvent like DMSO-d₆ is often the superior choice as it slows down proton exchange, allowing for clearer observation of these signals.

¹H NMR Predicted Data (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

|---|---|---|---|---|---|

| Phenolic -OH | ~9.0 - 9.5 | Broad Singlet | - | 1H | Deshielded phenolic proton, position is concentration-dependent. |

| Aromatic H-2, H-6 | ~7.0 - 7.2 | Doublet | ~8.5 | 2H | Protons ortho to the ethylamine group, part of an AA'BB' system. |

| Aromatic H-3, H-5 | ~6.6 - 6.8 | Doublet | ~8.5 | 2H | Protons ortho to the hydroxyl group, shielded by the -OH. |

| Methine -CH(NH₂) | ~3.8 - 4.1 | Quartet | ~6.5 | 1H | Deshielded by both the aromatic ring and the adjacent amine. |

| Amine -NH₂ | ~1.5 - 2.5 | Broad Singlet | - | 2H | Position and broadness are highly variable due to exchange. |

| Methyl -CH₃ | ~1.2 - 1.4 | Doublet | ~6.5 | 3H | Coupled to the single methine proton. |

¹³C NMR Predicted Data (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-1 (C-OH) | ~155 - 158 | Ipso-carbon attached to the highly electronegative oxygen.[7] |

| C-4 (C-CH) | ~130 - 132 | Quaternary carbon attached to the ethylamine sidechain. |

| C-3, C-5 | ~128 - 130 | Aromatic carbons ortho to the ethylamine group. |

| C-2, C-6 | ~114 - 116 | Aromatic carbons ortho to the hydroxyl group, showing shielding effect. |

| Methine C (CHNH₂) | ~50 - 55 | Aliphatic carbon deshielded by the attached nitrogen atom. |

| Methyl C (CH₃) | ~22 - 25 | Standard aliphatic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present, providing a unique molecular fingerprint.

Predicted IR Absorption Bands (ATR)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3200 - 3500 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |

| 3300 - 3400 | Medium | N-H Stretch | Primary Amine (two bands expected) |

| ~3030 | Medium | C-H Stretch | Aromatic |

| ~2960 | Medium | C-H Stretch | Aliphatic (sp³) |

| ~1600, ~1510 | Strong | C=C Stretch | Aromatic Ring |

| ~1230 | Strong | C-O Stretch | Phenolic |

The most characteristic feature will be the very broad absorption band above 3200 cm⁻¹, which represents the overlapping O-H and N-H stretching vibrations, a hallmark of molecules capable of strong hydrogen bonding.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides the definitive molecular weight and offers insight into structural stability and bonding through fragmentation analysis.

Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z Value | Predicted Relative Intensity | Assignment | Rationale |

|---|---|---|---|

| 137 | Moderate | [M]⁺ | Molecular Ion, confirming the molecular formula C₈H₁₁NO. |

| 122 | High (likely Base Peak) | [M - CH₃]⁺ | Loss of the methyl group via alpha-cleavage, a very favorable fragmentation creating a stable benzylic cation. |

| 107 | Moderate | [C₇H₇O]⁺ | Benzylic cleavage resulting in a hydroxytropylium ion. |

Self-Validating Experimental Protocols

The trustworthiness of data is a direct function of the rigor of the methodology used to acquire it. The following protocols are designed to be self-validating, incorporating internal standards and system suitability checks.

Workflow for Spectroscopic Confirmation

Figure 2: General Experimental Workflow.

Protocol 3.1: Nuclear Magnetic Resonance (NMR)

-

Sample Preparation: Accurately weigh 15-20 mg of this compound and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire data using a standard single-pulse experiment.

-

Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration of all proton signals.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data using a proton-decoupled pulse program (e.g., zgpg30).

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio for quaternary carbons.

-

-

Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

Protocol 3.2: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Before analyzing the sample, acquire a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorbances.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact using the pressure clamp.

-

Data Acquisition: Co-add at least 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Protocol 3.3: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.

-

Instrumentation: Utilize a GC-MS system with an electron ionization (EI) source.

-

GC Method:

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Temperature Program: Start with an initial oven temperature of ~80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes. This causality is key: the ramp ensures separation from any potential impurities.

-

Injector: 250°C, split mode (e.g., 20:1).

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.

Conclusion: A Validated Spectroscopic Profile

By integrating the data from NMR, IR, and MS, a comprehensive and validated analytical profile of this compound is established. The NMR data confirms the carbon-hydrogen framework and connectivity, the IR data provides rapid confirmation of the essential functional groups, and the MS data validates the molecular weight and provides corroborating structural information through predictable fragmentation. This multi-technique approach ensures the highest degree of confidence in the material's identity, a non-negotiable requirement for its application in research and development.

References

- Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson. (General principles of spectroscopy).

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0029306) for 4-Ethylphenol. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169) for 4-Aminophenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123594, 4-(1-Aminoethyl)phenol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 4-amino- in NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 4-(2-aminoethyl)- in NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(1-Aminoethyl)phenol | C8H11NO | CID 123594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. hmdb.ca [hmdb.ca]

- 5. hmdb.ca [hmdb.ca]

- 6. 4-Aminophenol(123-30-8) 1H NMR [m.chemicalbook.com]

- 7. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

A Serendipitous Beginning: From Coal Tar to Clinical Candidates

Sources

- 1. nbinno.com [nbinno.com]

- 2. fda.gov [fda.gov]

- 3. youtube.com [youtube.com]

- 4. reagent.co.uk [reagent.co.uk]

- 5. Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation - American Chemical Society [acs.digitellinc.com]

- 6. Phenacetin: A Comprehensive Overview for Chemistry Professionals_Chemicalbook [chemicalbook.com]

- 7. Analgesic contents of patent medicines of the early 20th century: Bromo-Seltzer and Antikamnia - American Chemical Society [acs.digitellinc.com]

- 8. Paracetamol - Wikipedia [en.wikipedia.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Paracetamol: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Development and Hepatotoxicity of Acetaminophen. Reviewing Over a Century of Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Acetaminophen | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 15. drugs.com [drugs.com]

- 16. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. news-medical.net [news-medical.net]

- 18. Paracetamol metabolism, hepatotoxicity, biomarkers and therapeutic interventions: a perspective - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 19. AM404 - Wikipedia [en.wikipedia.org]

- 20. An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 21. iasp-pain.org [iasp-pain.org]

- 22. pnas.org [pnas.org]

- 23. The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels. | Read by QxMD [read.qxmd.com]

- 24. tandfonline.com [tandfonline.com]

- 25. Paracetamol metabolism, hepatotoxicity, biomarkers and therapeutic interventions: a perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 26. gpnotebook.com [gpnotebook.com]

- 27. 4-Aminophenol synthesis - chemicalbook [chemicalbook.com]

- 28. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 29. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pharmaceuticsconference.com [pharmaceuticsconference.com]

An In-depth Technical Guide on the Solubility and Stability of (R)-4-(1-aminoethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of (R)-4-(1-aminoethyl)phenol, a key chiral intermediate in the pharmaceutical industry. Recognizing the scarcity of publicly available data, this document synthesizes predicted values, data from analogous compounds, and established chemical principles to offer a robust framework for its handling, formulation, and stability assessment. We delve into the solubility profile, exploring its behavior in both aqueous and organic media, and conduct a thorough analysis of its stability under various stress conditions, including pH, temperature, and light. This guide is intended to empower researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.

Introduction

This compound is a chiral primary amine and a phenolic compound that serves as a vital building block in the synthesis of numerous pharmaceutical agents, particularly those targeting neurological disorders.[1] Its stereospecific structure is often crucial for the desired pharmacological activity of the final active pharmaceutical ingredient (API). A comprehensive understanding of its solubility and stability is paramount for efficient process development, formulation design, and ensuring the quality and shelf-life of intermediates and final products. This guide aims to provide an in-depth, practical understanding of these key parameters.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior in various environments.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [2] |

| Molecular Weight | 137.18 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Predicted XLogP3-AA | 0.8 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Topological Polar Surface Area | 46.3 Ų | [2] |

| Predicted pKa (amine) | ~9.5 - 10.5 | Inferred |

| Predicted pKa (phenol) | ~9.5 - 10.5 | Inferred |

The predicted XLogP3-AA of 0.8 suggests that this compound possesses a balanced hydrophilic-lipophilic character.[2] The presence of both a phenolic hydroxyl group and an amino group, capable of acting as hydrogen bond donors and acceptors, indicates its potential for solubility in polar solvents. The predicted pKa values for the basic amino group and the acidic phenolic group suggest that the molecule's ionization state, and therefore its solubility, will be significantly influenced by pH.

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis and formulation. Due to the lack of specific experimental data, this section provides a predicted solubility profile based on its structure and the properties of analogous compounds.

Aqueous Solubility

The aqueous solubility of this compound is expected to be highly pH-dependent.

-

Acidic pH (pH < 8): At a pH below the pKa of the amino group, the molecule will be protonated, forming a positively charged ammonium salt. This salt form is anticipated to have significantly higher aqueous solubility compared to the free base.

-

Neutral pH (pH ~7): At physiological pH, a significant portion of the molecules will exist in their zwitterionic form, which may influence solubility.

-

Alkaline pH (pH > 11): At a pH above the pKa of the phenolic hydroxyl group, the molecule will be deprotonated, forming a negatively charged phenoxide. This anionic form is also expected to exhibit good aqueous solubility.

The intrinsic solubility of the neutral form is likely to be moderate due to the competing effects of the polar functional groups and the aromatic ring.

Organic Solvent Solubility

Based on the principle of "like dissolves like" and the predicted XLogP3-AA value, the following solubility trends in organic solvents are anticipated:

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with both the amino and hydroxyl groups. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Can act as hydrogen bond acceptors. |

| Moderately Polar | Acetone, Ethyl Acetate | Moderate | Can interact with the polar groups but lack hydrogen bond donation. |

| Nonpolar | Toluene, Hexane | Low | The nonpolar nature of these solvents is incompatible with the polar functional groups of the molecule. |

Experimental Protocol: Equilibrium Solubility Determination

To obtain definitive solubility data, an equilibrium solubility study is recommended. This protocol provides a self-validating system for generating reliable data.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., purified water at various pH values, methanol, ethanol, acetonitrile, ethyl acetate, toluene)

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of each solvent in separate vials. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved particles.

-

Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L.

Self-Validation:

-

Mass Balance: After the experiment, the remaining solid can be collected, dried, and weighed to confirm that a significant amount of undissolved material remained, validating that saturation was achieved.

-

Time-to-Equilibrium Study: Analyze samples at different time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration in the supernatant has reached a plateau, indicating equilibrium.

Caption: Predicted Oxidative Degradation Pathway.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. This protocol is based on the principles outlined in the ICH Q1A guideline. [4] Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Appropriate solvents (e.g., water, acetonitrile)

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

Procedure:

-

Solution Preparation: Prepare solutions of this compound in suitable solvents.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature or a slightly elevated temperature.

-

Oxidation: Treat the solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid material and a solution to elevated temperatures (e.g., 60 °C, 80 °C).

-

Photodegradation: Expose the solid material and a solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). [5]A dark control should be included.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC-PDA-MS method.

-

Data Evaluation:

-

Monitor for the loss of the parent peak.

-

Detect and quantify any new peaks (degradation products).

-

Use the PDA detector to assess peak purity.

-

Use the MS detector to obtain mass information for the identification of degradation products.

-

Self-Validation:

-

Mass Balance: The sum of the assay of the parent compound and the percentage of all degradation products should be close to 100%, demonstrating that all major degradation products are being detected.

-

Peak Purity Analysis: The peak purity of the parent compound should be assessed at each time point to ensure that no co-eluting peaks are interfering with its quantification.

Caption: Workflow for a Forced Degradation Study.

Analytical Methodologies

The development of a robust, stability-indicating analytical method is crucial for accurately assessing the purity and stability of this compound.

Purity and Assay

A reversed-phase HPLC method with UV detection is the most common and suitable technique for the assay and impurity profiling of this compound.

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the buffer can be adjusted to optimize the retention and peak shape of the basic amine.

-

Detection: UV detection at a wavelength where the molecule has significant absorbance (e.g., around 225 nm or 275 nm).

Chiral Purity

Ensuring the enantiomeric purity of this compound is critical. Chiral HPLC is the method of choice for this purpose.

-

Chiral Stationary Phase (CSP): A variety of CSPs are available, and the selection will depend on the specific separation requirements. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines.

-

Mobile Phase: The mobile phase for chiral separations is often a non-polar solvent system (e.g., hexane/isopropanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

Handling and Storage

Based on the available information and the predicted stability profile, the following handling and storage recommendations are provided:

-

Storage: Store in a well-closed container in a cool, dry, and well-ventilated area, protected from light. The recommended storage temperature is 2-8 °C. [1]* Handling: Avoid contact with skin, eyes, and clothing. [6]Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or under a fume hood. Avoid generating dust.

Conclusion

While experimental data for this compound is limited, a comprehensive understanding of its likely solubility and stability characteristics can be derived from its chemical structure, data from analogous compounds, and established chemical principles. This guide provides a framework for researchers and drug development professionals to make informed decisions regarding the handling, formulation, and analytical testing of this important pharmaceutical intermediate. The provided experimental protocols offer a starting point for generating the specific data required for regulatory submissions and robust process development.

References

-

PubChem. 4-(1-Aminoethyl)phenol. [Link]

-

PubChem. 4-Aminophenol. [Link]

-

Cheméo. Chemical Properties of Phenol, 4-(2-aminoethyl)- (CAS 51-67-2). [Link]

-

ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

ICH. Q1A(R2) Guideline. [Link]

-

SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]

-

MDPI. Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. [Link]

-

ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

-

ICH. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

ResearchGate. Thermal stability, antioxidant activity, and photo-oxidation of natural polyphenols. [Link]

-

Carl ROTH. Safety Data Sheet: 4-Aminophenol. [Link]

-

Wikipedia. 4-Aminophenol. [Link]

-

European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products March 1996. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of (R)-4-(1-aminoethyl)phenol

Introduction

(R)-4-(1-aminoethyl)phenol is a chiral amine and a valuable building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its structural motif, featuring a phenol group and a chiral aminoethyl side chain, makes it a key intermediate in the synthesis of various bioactive molecules.[2] Notably, it serves as a precursor for the development of selective inhibitors and compounds targeting neurological disorders.[1][2] The stereochemistry at the benzylic position is crucial for the biological activity of its downstream products, underscoring the importance of handling the enantiomerically pure form with precision and care.

This guide is intended for researchers, scientists, and drug development professionals who work with this compound. As a substituted phenol and an amine, this compound presents a dual hazard profile that necessitates a thorough understanding of its properties and the implementation of rigorous safety protocols. The information herein is synthesized from authoritative safety data sheets, toxicological profiles of related compounds, and established laboratory practices to provide a comprehensive framework for its safe handling, storage, and disposal.

Physicochemical and Toxicological Profile

A comprehensive understanding of the compound's properties is fundamental to its safe handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 134855-88-2 | [3] |

| Molecular Formula | C₈H₁₁NO | [4] |

| Molecular Weight | 137.18 g/mol | [4] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | 2°C to 8°C | [1] |

Toxicological Data Summary

The amino group may also contribute to the overall toxicity profile. Therefore, this compound should be handled as a hazardous substance with the potential for severe local and systemic effects.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation. |

Source:[1]

Core Directive: Safe Handling and Personal Protective Equipment (PPE)

The primary routes of exposure to this compound are inhalation of its dust, skin contact, and eye contact.[3] Adherence to the following engineering controls and PPE protocols is mandatory to mitigate these risks.

Engineering Controls

All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3] The work area should be equipped with an easily accessible and routinely tested safety shower and eyewash station.[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential for comprehensive protection.

-

Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes and airborne particles.[3]

-

Skin Protection:

-

Gloves: Due to the corrosive nature of phenols, standard nitrile gloves may not provide sufficient protection for prolonged contact. It is recommended to use double gloving, with a heavier-duty glove, such as butyl rubber or neoprene, as the outer layer.[7] Gloves should be inspected for any signs of degradation before use and changed immediately upon contamination.

-

Lab Coat: A flame-resistant lab coat that fully covers the arms should be worn and buttoned at all times.

-

Additional Protection: For operations with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat. Full-length pants and closed-toe shoes are mandatory in the laboratory.

-

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. While rinsing, if available, gently swab the affected area with polyethylene glycol (PEG 300 or 400) as it is effective at removing phenol from the skin.[8] Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill Response

For any spill, evacuate the immediate area and alert colleagues.

-

Small Spills (Solid): Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the material into a labeled, sealed container for hazardous waste disposal.[3]

-

Small Spills (Liquid): Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[8] Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Large Spills: Evacuate the laboratory and contact the institution's environmental health and safety (EHS) department immediately.

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

-

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][9] The recommended storage temperature is between 2°C and 8°C.[1]

-

Disposal: All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.[9] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain. The preferred method of disposal for phenolic waste is incineration by a licensed waste disposal company.[10]

Experimental Protocol: Asymmetric Synthesis of this compound

The following is a representative protocol for the asymmetric reduction of 4'-hydroxyacetophenone to this compound, a common synthetic route. This protocol is based on established methods for the asymmetric hydrogenation of ketones using chiral catalysts.[11][12]

Disclaimer: This protocol should only be performed by trained chemists in a properly equipped laboratory and with all necessary safety precautions in place.

Materials:

-

4'-Hydroxyacetophenone

-

(R)-BINAP-Ru(II) catalyst (or similar chiral ruthenium catalyst)

-

Isopropanol (anhydrous)

-

Hydrogen gas (high purity)

-

Potassium tert-butoxide (t-BuOK)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

High-pressure reactor (Parr shaker or similar)

Procedure:

-

Catalyst Preparation (if necessary): If the catalyst is not commercially available, it can be prepared according to literature procedures.[3]

-

Reaction Setup:

-

In a chemical fume hood, charge a high-pressure reactor vessel with 4'-hydroxyacetophenone (1.0 eq) and the chiral ruthenium catalyst (e.g., 0.01 mol%).

-

Add a solution of potassium tert-butoxide (0.1 eq) in anhydrous isopropanol.

-

Seal the reactor.

-

-

Hydrogenation:

-

Purge the reactor with hydrogen gas three times.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100 psi).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

-

Work-up:

-

Carefully vent the reactor and purge with nitrogen.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the isopropanol.

-

Partition the residue between ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

-

The enantiomeric excess of the product should be determined by chiral HPLC.

-

Conclusion

This compound is a valuable synthetic intermediate whose safe handling is predicated on a thorough understanding of its dual hazardous nature as a corrosive phenol and a potentially toxic amine. By adhering to the engineering controls, personal protective equipment guidelines, and emergency procedures outlined in this guide, researchers can mitigate the risks associated with its use. The principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) have been the cornerstone of this document, which aims to empower scientists to work with this compound confidently and safely.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 104, Phenol. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). Phenol Toxicity. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link].

-

Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link].

-

U.S. Environmental Protection Agency. (n.d.). Phenol, 4-(1-aminoethyl)-. Substance Details. Retrieved from [Link].

-

Chemistry For Everyone. (2023, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube. Retrieved from [Link].

-

University of California, Los Angeles - Environment, Health & Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123594, 4-(1-Aminoethyl)phenol. Retrieved from [Link].

-

protocols.io. (2020). PHENOL FIRST AID and personal protective equipment. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). HEALTH EFFECTS - Toxicological Profile for Phenol. In: Toxicological Profile for Phenol. Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link].

-

Hilaris Publisher. (2023). Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Journal of Organic & Inorganic Chemistry. Retrieved from [Link].

- Brown, M. K. (2005). Asymmetric Reduction of Ketones. Organic Reactions.

-

Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link].

- Noyori, R. (1993). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.

-

U.S. Environmental Protection Agency. (n.d.). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). Retrieved from [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Phenol Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s [scirp.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. gov.uk [gov.uk]

(R)-4-(1-aminoethyl)phenol: A Structurally-Informed Roadmap to Discovering and Validating Novel Therapeutic Targets

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(R)-4-(1-aminoethyl)phenol is a chiral amine primarily documented as a versatile synthetic intermediate in the development of bioactive molecules, including certain neurological agents.[1][2] However, its intrinsic chemical architecture, bearing a striking resemblance to endogenous catecholamines, suggests a latent potential for direct pharmacological activity. This guide moves beyond its established role as a chemical building block to propose a comprehensive, data-driven framework for identifying and validating its potential therapeutic targets. By leveraging principles of structural biology, molecular pharmacology, and preclinical drug development, we outline a strategic pathway for researchers to unlock the therapeutic promise of this compound. This document serves as a technical roadmap, detailing the scientific rationale, experimental workflows, and critical decision-making points for investigating this compound as a novel therapeutic agent.

Introduction: The Case for Pharmacological Investigation

While commercially utilized as a precursor in pharmaceutical synthesis, the standalone pharmacological profile of this compound remains largely unexplored in public-domain literature. Its identity as a phenol derivative suggests a potential for broad biological activity, as phenolic compounds are known to possess antioxidant, anti-inflammatory, and other beneficial properties.[3][4]

The most compelling rationale for its investigation lies in its structural analogy to critical neurotransmitters. The molecule is, in essence, a simplified analog of norepinephrine, lacking only the two hydroxyl groups on the phenyl ring and the beta-hydroxyl group on the ethylamine side chain. This similarity provides a strong, mechanistically plausible starting point for hypothesis-driven target discovery.

Diagram 1: Structural Comparison

Caption: Structural similarity between this compound and Norepinephrine.

This structural relationship forms the central hypothesis of this guide: This compound is a putative ligand for adrenergic receptors and represents a novel scaffold for sympathomimetic drug development.

Primary Predicted Therapeutic Targets: The Adrenergic Receptor Family

Based on the structural analysis, the adrenergic receptor (adrenoceptor) family presents the most probable and highest-priority target class for this compound. Adrenoceptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of norepinephrine and epinephrine.[5][6] They are critical regulators of cardiovascular, respiratory, and central nervous system functions, making them highly valuable drug targets.[7][8]

The primary subtypes for initial investigation are summarized below.

Table 1: Predicted Adrenergic Receptor Targets and Potential Physiological Outcomes

| Target Subtype | Location & Signaling Pathway | Predicted Physiological Response to Agonism | Potential Therapeutic Indication |

| α1-Adrenoceptors | Vascular smooth muscle, Heart; Gq-coupled (↑ IP3, DAG, Ca2+) | Vasoconstriction, Increased peripheral resistance, Positive inotropy[9][10] | Hypotension, Vasodilatory shock, Nasal congestion[9] |

| α2-Adrenoceptors | Presynaptic nerve terminals, Brainstem; Gi-coupled (↓ cAMP) | Inhibition of norepinephrine release, Sedation, Analgesia | Hypertension, Glaucoma, Sedation |

| β1-Adrenoceptors | Heart, Kidneys; Gs-coupled (↑ cAMP) | Increased heart rate (chronotropy), Increased contractility (inotropy) | Cardiogenic shock, Acute heart failure |

| β2-Adrenoceptors | Lungs (bronchial smooth muscle), Vascular smooth muscle; Gs-coupled (↑ cAMP) | Bronchodilation, Vasodilation | Asthma, Chronic Obstructive Pulmonary Disease (COPD) |

| β3-Adrenoceptors | Adipose tissue, Bladder; Gs-coupled (↑ cAMP) | Lipolysis, Bladder relaxation | Overactive bladder, Metabolic disorders |

A Phased Experimental Workflow for Target Validation and Characterization

A rigorous, multi-tiered approach is essential to systematically validate these predicted targets and characterize the pharmacological profile of this compound. This self-validating system ensures that each phase builds upon robust data from the preceding one.

Diagram 2: Target Validation Workflow

Caption: A phased approach for validating therapeutic targets of this compound.

Phase 1: In Vitro Target Engagement and Functional Activity

The initial goal is to confirm direct binding to adrenoceptors and determine the nature of the interaction (agonist, antagonist, or partial agonist).

3.1.1 Protocol: Radioligand Competition Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for human α1, α2, β1, and β2 adrenoceptor subtypes.

-

Methodology:

-

Source: Utilize commercially available cell membranes prepared from HEK293 or CHO cells stably expressing individual human adrenoceptor subtypes.

-

Radioligand Selection: Choose a well-characterized, high-affinity radiolabeled antagonist for each receptor subtype (e.g., [3H]Prazosin for α1, [3H]Rauwolscine for α2, [3H]Dihydroalprenolol for β-receptors).

-

Assay Setup: In a 96-well plate format, incubate a fixed concentration of cell membranes and radioligand with increasing concentrations of the unlabeled test compound, this compound (typically from 10⁻¹⁰ M to 10⁻⁴ M).

-

Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash filters to remove non-specific binding.

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (one-site competition model) to calculate the IC50 value. Convert the IC50 to a Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[11]

-

3.1.2 Protocol: Functional Assays (cAMP and Calcium Mobilization)

-

Objective: To measure the functional consequence of receptor binding and determine efficacy (EC50) and maximal response (Emax).

-

Methodology (β-Adrenoceptors - Gs-coupled):

-

Assay Principle: Utilize a cAMP accumulation assay (e.g., HTRF, AlphaLISA, or ELISA-based) in whole cells expressing β1, β2, or β3 receptors.

-